Ortho-Bromine Substituent Confers Unique Electronic and Steric Profile vs. 2-Chloro Analog
The ortho-bromine atom in 2-amino-N-(2-bromophenyl)acetamide provides a distinct physicochemical profile compared to its 2-chloro analog, 2-amino-N-(2-chlorophenyl)acetamide. The bromine substituent results in a higher molecular weight (229.07 g/mol) and a predicted pKa of 12.95±0.70 for the free base . While direct experimental comparator data for biological activity is limited in public literature, the class-level inference is that the larger atomic radius and polarizability of bromine versus chlorine (or fluorine) directly influence the compound's ability to engage in halogen bonding and hydrophobic interactions, which are critical for modulating target binding and metabolic stability . This makes the bromo-derivative the preferred choice for structure-activity relationship (SAR) studies exploring halogen-dependent effects on target engagement and ADME properties .
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 12.95±0.70 |
| Comparator Or Baseline | 2-Chloro analog (data not available in public domain) |
| Quantified Difference | Class-level inference based on halogen electronic properties |
| Conditions | Predicted value (ChemicalBook) |
Why This Matters
The predicted pKa value is essential for understanding the compound's ionization state in biological assays and for optimizing its solubility and permeability for in vitro and in vivo studies.
